2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione
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Description
2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C14H9BrN2O2 and its molecular weight is 317.142. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione, also known as 5-Bromomethyl-2-phthalimido-pyridine, is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system of the brain, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.
Mode of Action
The compound interacts with the dopamine receptor D2 at its allosteric binding site . The binding affinity of the compound to the receptor was assessed in terms of binding energy (∆ G ) . The interaction with the receptor can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.
Pharmacokinetics
The pharmacokinetic properties of the compound were predicted in silico . , suggesting it has sufficient bioavailability to exert its effects in a living organism.
Result of Action
Properties
IUPAC Name |
2-[5-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-7-9-5-6-12(16-8-9)17-13(18)10-3-1-2-4-11(10)14(17)19/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAPUAGSQBZYRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=C(C=C3)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.